Discrimination of Six Distinct Cyclic and Acyclic Forms in Aqueous Solution by 13C NMR Spectroscopy
D-(1-13C)arabinose enables the resolution and accurate quantitation of six distinct molecular forms in aqueous solution—α-furanose, β-furanose, α-pyranose, β-pyranose, aldehyde, and hydrate—via 1H-decoupled 13C NMR spectroscopy at 150 MHz [1]. In contrast, unlabeled D-arabinose yields severely overlapping 1H NMR signals for these tautomeric and anomeric forms, precluding their individual quantitation. The 13C-labeled C-1 signal serves as a non-overlapping spectroscopic probe that reports exclusively on the carbonyl/anomeric carbon environment. Quantitative analysis of D-(1-13C)arabinose (1 M in 2H2O, 28 °C) yielded the following distribution: α-furanose 0.8–7.4% (range across aldopentoses), β-furanose 0.6–13.2%, α-pyranose 20.2–70.8%, β-pyranose 26.9–62.0%, hydrate 0.063–0.095%, aldehyde 0.009–0.042% [1]. Notably, the hydrate/aldehyde ratio for D-arabinose was measured at 6.3–7.8, significantly higher than that of D-ribose (2.1), demonstrating compound-specific solvation behavior that can only be resolved using the 13C-labeled probe [1].
| Evidence Dimension | Resolution of tautomeric and anomeric forms in aqueous solution |
|---|---|
| Target Compound Data | Six discrete C-1 signals corresponding to α-furanose, β-furanose, α-pyranose, β-pyranose, aldehyde, and hydrate forms; hydrate/aldehyde ratio 6.3–7.8 |
| Comparator Or Baseline | Unlabeled D-arabinose: 1H NMR signals overlap; individual form quantitation not achievable |
| Quantified Difference | Unlabeled D-arabinose yields zero resolvable form-specific signals in 1H NMR due to spectral overlap; D-(1-13C)arabinose yields six baseline-resolved 13C signals |
| Conditions | 150 MHz 13C NMR, 1 M solution in 2H2O, 28 °C, 1H-decoupled acquisition |
Why This Matters
This capability is essential for studies of carbohydrate-protein recognition where specific anomeric or tautomeric forms serve as the biologically active species, and for quality control of D-arabinose formulations where form distribution affects reactivity.
- [1] Serianni AS, Wu J, Carmichael I. '13C-labeled aldopentoses: detection and quantitation of cyclic and acyclic forms by heteronuclear 1D and 2D NMR spectroscopy.' Carbohydrate Research, 1998, 307(3-4): 199-209. View Source
